molecular formula C11H14ClNO2S B10964370 2-chloro-N-cyclopentylbenzenesulfonamide

2-chloro-N-cyclopentylbenzenesulfonamide

Cat. No.: B10964370
M. Wt: 259.75 g/mol
InChI Key: MILFKRBAENCAEW-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentylbenzenesulfonamide is an organic compound with the molecular formula C11H14ClNO2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylbenzenesulfonamide typically involves the reaction of cyclopentylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopentylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets of enzymes .

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

2-chloro-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C11H14ClNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2

InChI Key

MILFKRBAENCAEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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